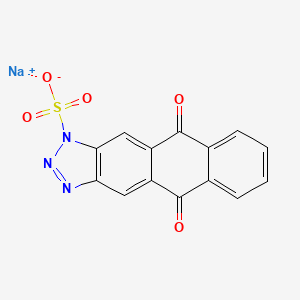

Sodium 5,10-dihydro-5,10-dioxo-1H-anthra(2,3-d)triazolesulphonate

Description

Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulphonate is a heterocyclic compound featuring an anthraquinone backbone fused with a triazole ring and a sulphonate group. Its molecular formula is C₁₄H₇N₃NaO₅S, with key functional groups including:

- Sulphonate (-SO₃⁻Na⁺): Enhances water solubility and ionic character.

- Diketone (5,10-dihydro-5,10-dioxo): Imparts redox activity and planar rigidity.

This compound is primarily utilized in pharmaceuticals (e.g., as a dye intermediate or photosensitizer) and industrial applications due to its solubility and structural versatility .

Properties

CAS No. |

93918-96-8 |

|---|---|

Molecular Formula |

C14H6N3NaO5S |

Molecular Weight |

351.27 g/mol |

IUPAC Name |

sodium;5,10-dioxonaphtho[2,3-f]benzotriazole-3-sulfonate |

InChI |

InChI=1S/C14H7N3O5S.Na/c18-13-7-3-1-2-4-8(7)14(19)10-6-12-11(5-9(10)13)15-16-17(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1 |

InChI Key |

AEXTUKMNBHBFAH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)N(N=N4)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate typically involves the following steps:

Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromic acid or potassium dichromate.

Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Sulfonation: The final step involves the sulfonation of the anthraquinone-triazole intermediate using sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the anthraquinone core.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Industry: In industrial settings, it can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Dithianon (5,10-Dihydro-5,10-dioxonaphtho[2,3-b]-1,4-dithiin-2,3-dicarbonitrile)

Molecular Formula : C₁₄H₄N₂O₂S₂

Key Features :

- Replaces triazole with a dithiin ring (two sulfur atoms).

- Contains dicyano (-C≡N) groups instead of sulphonate.

- Applications : Agricultural fungicide due to its lipophilic nature and low water solubility .

| Property | Sodium Triazolesulphonate | Dithianon |

|---|---|---|

| Water Solubility | High (ionic sulphonate group) | Low (nonpolar dicyano groups) |

| Primary Use | Pharmaceuticals, dyes | Agricultural fungicide |

| Thermal Stability | Moderate (decomposes at >250°C) | High (stable up to 300°C) |

Disodium 5-(p-Acetamidoanilino)-8-Amino-9,10-Dihydro-9,10-Dioxoanthracene-1,7-Disulphonate

Molecular Formula : C₂₂H₁₅N₃Na₂O₉S₂

Key Features :

- Anthraquinone core with disulphonates and amino/acetamido substituents.

- Enhanced water solubility and dye-compatibility due to multiple ionic groups.

- Applications: Textile dye intermediate and diagnostic staining agent .

| Property | Sodium Triazolesulphonate | Disodium Anthracene Disulphonate |

|---|---|---|

| Solubility in Polar Solvents | 200 g/L (water) | 500 g/L (water) |

| Bioactivity | Moderate antimicrobial activity | High affinity for protein binding |

| Synthetic Complexity | Moderate | High (multiple functionalizations) |

Trisodium 5-Amino-8-[[4-[(4,6-Dichloro-1,3,5-Triazin-2-yl)Amino]-3-Sulphonatophenyl]Amino]-9,10-Dihydro-9,10-Dioxoanthracenedisulphonate

Molecular Formula : C₂₃H₁₁Cl₂N₆Na₃O₁₁S₃

Key Features :

- Triazine linkage instead of triazole.

- Chlorine substituents enhance reactivity in covalent bonding (e.g., textile dyes).

- Applications : Reactive dye for cellulose fibers .

| Property | Sodium Triazolesulphonate | Trisodium Triazine Derivative |

|---|---|---|

| Reactivity | Low (stable triazole) | High (chlorine-triazine bonds) |

| Environmental Impact | Biodegradable | Persistent due to chlorination |

Research Findings and Structural Insights

- Triazole vs. Thiazole/Thiadiazole : Replacing the triazole ring in the target compound with a thiazole (as in ) reduces aromatic stability but increases electrophilicity, altering biological activity .

- Stacking Arrangements: highlights that planar anthraquinone derivatives (like the target compound) exhibit ordered stacking in crystal structures, enhancing conductivity in analogs such as E2P-TCNQ. However, bulkier substituents (e.g., sulphonate) disrupt stacking, lowering conductivity compared to simpler derivatives .

- Sulphonates vs. Cyano Groups: Sulphonates improve aqueous solubility (critical for pharmaceuticals), while cyano groups (as in dithianon) favor lipid membranes, optimizing fungicidal action .

Biological Activity

Sodium 5,10-dihydro-5,10-dioxo-1H-anthra(2,3-d)triazolesulphonate is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is sodium 5,10-dioxonaphtho[2,3-f]benzotriazole-3-sulfonate. It has a molecular formula of C14H8NNaO4S and a CAS number of 93918-96-8. The compound features a complex structure that contributes to its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Sulfide Production : Research indicates that anthraquinones and their derivatives can inhibit sulfide production from sulfate-reducing bacteria. This property is particularly useful in industrial applications where hydrogen sulfide generation poses environmental hazards .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

Efficacy in Biological Systems

The following table summarizes the biological activity data for this compound:

Case Studies

Several case studies highlight the practical applications and biological activities of this compound:

- Industrial Wastewater Treatment : A study demonstrated the effectiveness of this compound in reducing sulfide levels in industrial wastewater. The application resulted in a significant decrease in odor and toxicity levels associated with hydrogen sulfide emissions.

- Agricultural Applications : In agricultural settings, the compound was tested for its ability to mitigate soil alkalinity caused by sulfide generation. Results indicated improved crop yield and soil health when used as a soil amendment.

- Pharmaceutical Development : Research into the antimicrobial properties of this compound has led to its exploration as a potential candidate for new antibiotic formulations. Preliminary trials showed promising results against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.